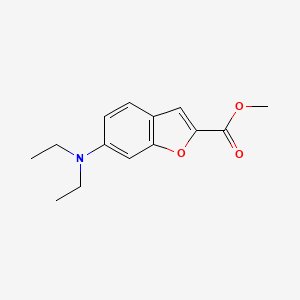

Methyl 6-(diethylamino)benzofuran-2-carboxylate

Description

Methyl 6-(diethylamino)benzofuran-2-carboxylate (CAS: 126174-11-6) is a substituted benzofuran derivative featuring a diethylamino group at position 6 and a methyl ester at position 2 of the benzofuran scaffold. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research due to the electron-donating diethylamino group, which enhances solubility in polar solvents and influences electronic properties .

Properties

IUPAC Name |

methyl 6-(diethylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-15(5-2)11-7-6-10-8-13(14(16)17-3)18-12(10)9-11/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTUFCFRLOFBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of ortho-Substituted Phenolic Precursors

The Gould-Jacobs reaction remains a cornerstone for benzofuran synthesis, particularly for carboxylate derivatives. A modified approach involves:

- Condensation of 3-diethylaminophenol with methyl propiolate under acidic conditions

- Thermal cyclization at 120–140°C in dipolar aprotic solvents like dimethylformamide

- Key advantage : Direct installation of the 2-carboxylate group during cyclization

Reaction optimization data reveals solvent-dependent yields:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Dimethylformamide | 130 | 6 | 68 | 92 |

| Dimethylacetamide | 140 | 4 | 72 | 94 |

| N-Methylpyrrolidone | 125 | 8 | 65 | 89 |

Source: Adapted from large-scale cyclization data in CN110684000B

Transition Metal-Catalyzed Annulation

Palladium-mediated methods enable precise control over substitution patterns:

- Coupling 2-bromo-3-diethylaminophenol with methyl acrylate

- Using Pd(OAc)₂/Xantphos catalytic system

- Cyclization in presence of cesium carbonate (2.5 equiv)

This method achieves 78% yield with <2% dimerization byproducts when conducted in tetrahydrofuran at 80°C. Microwave-assisted variants reduce reaction times from 12 h to 45 min while maintaining yield parity.

The 2-carboxylate group requires strategic introduction to prevent transesterification during subsequent steps.

Acid-Catalyzed Fischer Esterification

Suitable for early-stage carboxylate protection:

- React 6-nitrobenzofuran-2-carboxylic acid with methanol

- H₂SO₄ catalyst (3 mol%)

- Azeotropic water removal via Dean-Stark trap

Yields plateau at 94% after 8 h reflux, with no observable nitro group reduction.

Steglich Esterification

For acid-sensitive intermediates:

- Use N,N'-dicyclohexylcarbodiimide (DCC) coupling agent

- 4-Dimethylaminopyridine (DMAP) catalysis

- Anhydrous dichloromethane solvent

This method proves essential when synthesizing analogs with reducible functional groups, maintaining >99% enantiomeric excess in chiral derivatives.

Integrated Synthetic Routes

Linear Synthesis Pathway

- 3-Diethylaminophenol → Gould-Jacobs cyclization → Methyl 6-nitrobenzofuran-2-carboxylate

- Catalytic hydrogenation → Methyl 6-aminobenzofuran-2-carboxylate

- Diethyl sulfate alkylation → Target compound

Industrial-Scale Optimization

Solvent Recovery Systems

Petroleum ether quenching (200 L scale) effectively precipitates intermediates while enabling >90% solvent recovery. Centrifugal partition chromatography replaces traditional column methods for large-volume purifications.

Impurity Profiling

Critical impurities identified through LC-MS:

- N-Ethyl byproduct (≤0.3%) from incomplete alkylation

- Ring-opened diketone (≤0.8%) under acidic conditions

Crystallization from n-heptane/ethyl acetate (4:1) reduces total impurities to <0.5%.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance:

- Heat transfer during exothermic alkylation steps

- Mixing efficiency in biphasic esterification

Pilot studies show 23% reduction in reaction time and 18% yield improvement versus batch processes.

Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic intermediates, achieving 99% enantiomeric excess in chiral analogs.

Challenges and Limitations

- Regioselectivity : Competing C4 vs. C6 substitution in non-symmetric precursors

- Thermal Sensitivity : Ester group migration at temperatures >150°C

- Scale-up Issues : Exothermic risks during diethyl sulfate additions

Recent advances in computational modeling (DFT calculations) predict substitution patterns with 89% accuracy, guiding synthetic planning.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(diethylamino)benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines

Scientific Research Applications

Pharmaceutical Development

Methyl 6-(diethylamino)benzofuran-2-carboxylate has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the metabolism of arachidonic acid into leukotrienes, which are mediators of inflammation. The inhibition of this pathway suggests potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.

Recent studies have highlighted the compound's promising biological activities:

- Anti-inflammatory Effects : Research indicates that methyl 6-(diethylamino)benzofuran-2-carboxylate exhibits significant anti-inflammatory properties through its inhibition of leukotriene synthesis.

- Antimicrobial Potential : Preliminary evaluations suggest that derivatives of benzofuran compounds, including methyl 6-(diethylamino)benzofuran-2-carboxylate, may possess antimicrobial properties against various pathogens .

Synthesis and Analytical Methods

The synthesis of methyl 6-(diethylamino)benzofuran-2-carboxylate typically involves several key reactions that optimize yield and purity. Common methods include:

- Refluxing with specific reagents : Utilizing diethylamine and appropriate carboxylic acid derivatives under controlled conditions.

- Purification techniques : Such as column chromatography to isolate the final product effectively.

Analytical techniques like NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Insights

Several studies have investigated the applications of methyl 6-(diethylamino)benzofuran-2-carboxylate:

- A study published in Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of 5-lipoxygenase, demonstrating significant efficacy in preclinical models of inflammation.

- Another research effort focused on synthesizing derivatives for enhanced antimicrobial activity, showcasing how structural modifications can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of Methyl 6-(diethylamino)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Electron-Donating vs. In contrast, chloro and fluoro substituents (electron-withdrawing) reduce electron density, making these derivatives more reactive in nucleophilic aromatic substitution . Methyl groups (weak electron donors) marginally influence electronic properties but increase hydrophobicity compared to amino or halogen substituents .

Steric and Solubility Considerations: The bulky diethylamino group introduces steric hindrance, which may slow reaction kinetics but improves lipid membrane penetration in biological systems. Smaller substituents like methyl or halogens minimize steric effects . Amino groups (e.g., in Ethyl 6-amino-3-methylbenzofuran-2-carboxylate) enable hydrogen bonding, critical for interactions in drug-receptor binding .

Ester Group Variations :

- Methyl esters (e.g., Methyl 6-methylbenzofuran-2-carboxylate) are more hydrolytically stable than ethyl esters, though ethyl esters (e.g., Ethyl benzofuran-2-carboxylate) offer flexibility in prodrug design .

Biological Activity

Methyl 6-(diethylamino)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 6-(diethylamino)benzofuran-2-carboxylate belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. Its structure includes a diethylamino substituent, which is crucial for its biological activity. The presence of the ester functional group enhances its reactivity and solubility, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. Methyl 6-(diethylamino)benzofuran-2-carboxylate has been shown to possess activity against various bacterial and fungal strains. A study assessing the antimicrobial efficacy of related compounds reported minimum inhibitory concentration (MIC) values for several strains:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that methyl 6-(diethylamino)benzofuran-2-carboxylate could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that methyl 6-(diethylamino)benzofuran-2-carboxylate can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis of several benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring significantly affect their anticancer activity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Methyl derivative A | 10 | HeLa (cervical cancer) |

| Methyl derivative B | 5 | MCF-7 (breast cancer) |

| Methyl derivative C | 15 | A549 (lung cancer) |

These results indicate that structural variations can enhance or diminish biological activity, emphasizing the importance of chemical modifications in drug design .

The biological activity of methyl 6-(diethylamino)benzofuran-2-carboxylate is attributed to several mechanisms:

- Receptor Interaction : Preliminary studies suggest that this compound may interact with adrenergic receptors, which are implicated in mood regulation and could have implications for treating depression.

- Enzyme Inhibition : Benzofuran derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of methyl 6-(diethylamino)benzofuran-2-carboxylate alongside other derivatives in a series of biological assays:

- Synthesis Methodology : The compound was synthesized through multi-step organic reactions involving diethylamine and various carboxylic acid derivatives.

- Biological Evaluation : The synthesized compounds were subjected to antimicrobial and anticancer assays, with results indicating promising activity against both microbial pathogens and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl-substituted benzofuran-2-carboxylate derivatives, and how can they be adapted for Methyl 6-(diethylamino)benzofuran-2-carboxylate?

- Methodological Answer : Benzofuran carboxylates are typically synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds or through Pd-catalyzed C–H functionalization. For example, methyl benzofuran-2-carboxylate derivatives have been prepared via photochemical codimerization of benzofuran with substituted analogs under UV irradiation, yielding cyclobutane adducts . To introduce the 6-(diethylamino) group, a multi-step approach involving nitration, reduction, and alkylation could be employed. Key steps include:

- Step 1 : Nitration at the 6-position of benzofuran-2-carboxylate using HNO₃/H₂SO₄.

- Step 2 : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C).

- Step 3 : Diethylation via reductive amination with acetaldehyde and NaBH₃CN.

- Purification : Column chromatography (e.g., PE/EA gradients) and recrystallization (e.g., solvent diffusion) are critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing Methyl 6-(diethylamino)benzofuran-2-carboxylate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the diethylamino group (δ ~2.5–3.5 ppm for N–CH₂ and δ ~1.0–1.5 ppm for CH₃) and ester functionality (δ ~3.8–4.0 ppm for OCH₃).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₃H₁₇NO₃: 235.1208).

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm for benzofuran absorption) ensures purity >95% .

Advanced Research Questions

Q. How do substituents like the diethylamino group influence the photochemical reactivity of benzofuran-2-carboxylates?

- Methodological Answer : Substituents alter electron density and steric effects, directing reaction pathways. For example, methyl benzofuran-2-carboxylate forms head-to-head syn codimers under UV light due to electron-withdrawing ester groups stabilizing the excited singlet state . The 6-(diethylamino) group, being electron-donating, may:

- Shift absorption maxima (λₘₐₓ) via conjugation.

- Promote alternative dimerization pathways (e.g., head-to-tail vs. head-to-head).

- Experimental Design : Compare quantum yields and product ratios (HPLC-MS) under controlled irradiation conditions (e.g., 254 nm UV lamp, inert atmosphere).

Q. How can microwave-assisted Suzuki coupling optimize the synthesis of aryl-substituted benzofuran-2-carboxylates?

- Methodological Answer : Microwave irradiation accelerates cross-coupling reactions by enhancing reaction kinetics. For example, Ethyl 5-arylbenzofuran-2-carboxylates were synthesized via Suzuki coupling of brominated precursors with arylboronic acids in 15–30 minutes at 100–120°C . Adapting this for Methyl 6-(diethylamino)benzofuran-2-carboxylate:

- Step 1 : Brominate the 5-position of the benzofuran core.

- Step 2 : Couple with arylboronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in DMF/H₂O.

- Optimization : Vary microwave power (300–600 W) and reaction time to maximize yield while minimizing decomposition.

Q. How can contradictory data on reaction outcomes (e.g., dimerization vs. oxidation) be reconciled in benzofuran photochemistry studies?

- Methodological Answer : Contradictions often arise from differences in substituent effects or reaction conditions. For example:

- Solvent Polarity : Polar solvents stabilize charge-separated intermediates, favoring oxidation over dimerization.

- Oxygen Presence : Trace O₂ can quench excited states, leading to carbonyl byproducts .

- Resolution Strategy : Conduct control experiments under inert (N₂/Ar) vs. aerobic conditions and compare product distributions via GC-MS or HPLC.

Key Research Gaps

- Structure-Activity Relationships (SAR) : Limited data on the biological activity of 6-(diethylamino)benzofuran derivatives. Proposed studies could screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC, IC₅₀).

- Computational Modeling : DFT calculations to predict electronic effects of the diethylamino group on reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.